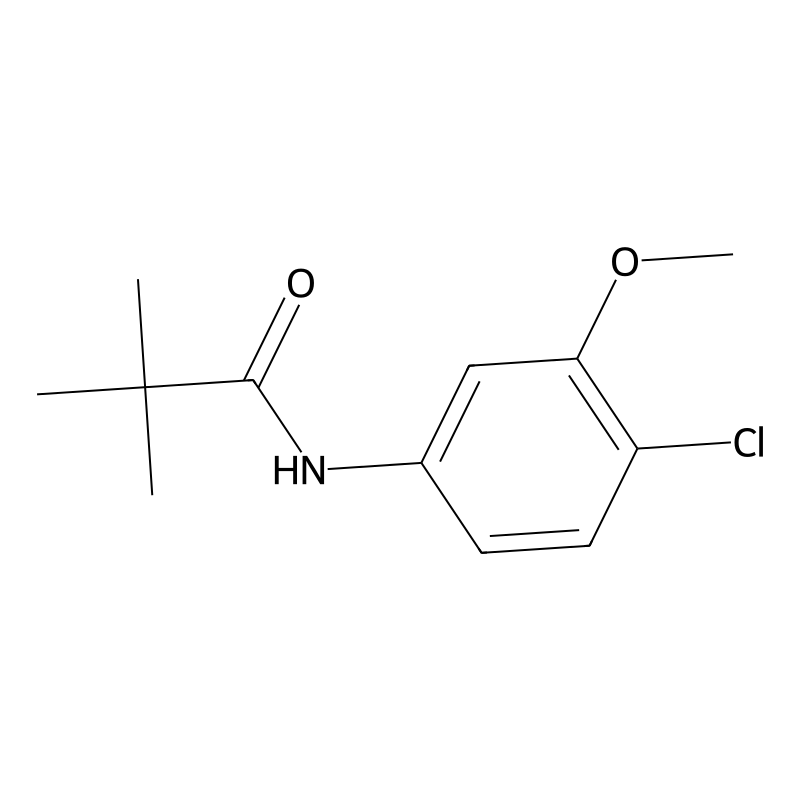

N-(4-CHLORO-3-METHOXYPHENYL)-2,2-DIMETHYL-PROPANAMIDE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(4-Chloro-3-methoxyphenyl)-2,2-dimethyl-propanamide is a chemical compound categorized under amides, characterized by its unique molecular structure. The compound features a 4-chloro-3-methoxyphenyl group attached to a 2,2-dimethyl-propanamide backbone. Its molecular formula is C13H17ClNO2, with a molecular weight of approximately 259.74 g/mol. The compound appears as a white crystalline solid, soluble in organic solvents and slightly soluble in water, with a melting point ranging from 78 to 80°C .

- Oxidation: The hydroxy group can be oxidized to form a ketone using oxidizing agents like potassium permanganate.

- Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

- Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions .

Common Reagents and Conditions- Oxidation: Potassium permanganate in acidic medium.

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Substitution: Sodium hydride in dimethylformamide (DMF).

Research indicates that N-(4-Chloro-3-methoxyphenyl)-2,2-dimethyl-propanamide exhibits significant biological activity. It has been found to inhibit certain enzymes, including acetylcholinesterase, which is relevant in Alzheimer's disease research. Additionally, studies have suggested potential anticancer properties against various cancer cell lines .

Mechanism of Action

The compound interacts with specific molecular targets, binding to enzymes or receptors and altering their activity. This interaction leads to various biological effects depending on the context of use.

N-(4-Chloro-3-methoxyphenyl)-2,2-dimethyl-propanamide has multiple applications across various fields:

- Chemistry: Serves as a building block for synthesizing more complex organic molecules.

- Biology: Investigated for its biological activity and interactions with biomolecules.

- Medicine: Explored for potential therapeutic properties, including anti-inflammatory and analgesic effects.

- Industry: Used in developing new materials and chemical processes.

Several compounds share structural similarities with N-(4-Chloro-3-methoxyphenyl)-2,2-dimethyl-propanamide. Here are some notable examples:

Uniqueness

N-(4-Chloro-3-methoxyphenyl)-2,2-dimethyl-propanamide is unique due to its specific combination of functional groups that confer distinct chemical and biological properties. This uniqueness may lead to different reactivity patterns and biological activities compared to similar compounds, making it valuable for specific research applications .